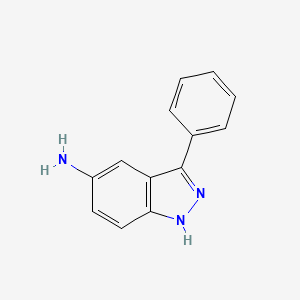

3-Phenyl-1H-indazol-5-amine

Beschreibung

Historical Context and Evolution of Indazole-Based Compounds in Drug Discovery

The journey of indazole-based compounds in the realm of medicinal chemistry is a fascinating narrative of scientific curiosity and therapeutic innovation. The story begins with the first synthesis of the indazole heterocycle by Emil Fischer in 1883. This pioneering work laid the chemical foundation for what would become a highly significant scaffold in drug development. Initially, the therapeutic potential of indazole derivatives was not immediately realized. However, throughout the 20th century, researchers began to uncover the unique ability of the indazole structure to interact with a wide array of biological targets.

A notable early success that highlighted the promise of this chemical class was the development of Benzydamine. wikipedia.org Marketed under brand names such as Tantum Verde and Difflam, Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, primarily used for inflammatory conditions of the oral cavity and throat. wikipedia.org The clinical success of Benzydamine served as a crucial proof-of-concept, demonstrating the therapeutic viability of the indazole scaffold and spurring further investigation into its derivatives.

This early focus on anti-inflammatory applications has since expanded dramatically, with research and development efforts in recent decades exploring a multitude of therapeutic areas. ingentaconnect.comresearchgate.net The evolution of indazole-based drug discovery has seen the development of compounds with applications in oncology, neurology, and infectious diseases, among others. researchgate.netnih.govtandfonline.com This progression from a simple heterocyclic compound to a "privileged scaffold" in medicinal chemistry underscores the enduring importance and versatility of indazole derivatives in the quest for new medicines. researchgate.netsamipubco.com

Significance of the Indazole Scaffold in Contemporary Pharmaceutical Research

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, holds a position of great importance in modern pharmaceutical research. tandfonline.comsamipubco.comnih.gov Its status as a "privileged structure" is a testament to its versatility and its ability to serve as a core component in a wide range of biologically active compounds. samipubco.compnrjournal.com This significance stems from several key characteristics of the indazole nucleus.

Firstly, the unique electronic properties and the presence of two nitrogen atoms within the heterocyclic ring system allow for diverse molecular interactions, including hydrogen bonding, which are crucial for binding to biological targets. pnrjournal.com The scaffold's aromatic nature and ability to exist in different tautomeric forms (1H- and 2H-indazole) further contribute to its chemical diversity and adaptability. researchgate.netmdpi.com The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. nih.govmdpi.com

Secondly, the indazole core is synthetically accessible, allowing for extensive functionalization at various positions. samipubco.com This enables medicinal chemists to fine-tune the physicochemical and pharmacological properties of indazole derivatives to optimize their potency, selectivity, and pharmacokinetic profiles. samipubco.com

The broad applicability of the indazole scaffold is evident in the numerous compounds that have entered clinical trials and the market. researchgate.netresearchgate.net Marketed drugs such as Niraparib, an anticancer agent, and Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea, feature the indazole core. pnrjournal.commdpi.com The continued exploration of indazole derivatives in drug discovery programs targeting a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, highlights its enduring value in the development of new therapeutic agents. nih.govtandfonline.com

Overview of Key Biological Activities Associated with 3-Phenyl-1H-indazol-5-amine Derivatives

Derivatives of this compound and the broader class of indazoles exhibit a remarkable spectrum of biological activities, making them a focal point of significant research interest. The strategic placement of a phenyl group at the 3-position and an amine group at the 5-position of the indazole core provides a versatile template for the design of compounds with diverse pharmacological profiles.

A predominant area of investigation for indazole derivatives is anticancer activity . nih.govmdpi.com These compounds have been shown to inhibit the proliferation and migration of various cancer cell lines. The mechanisms of action are often multi-faceted, with many derivatives functioning as kinase inhibitors. nih.gov For instance, indazole-based compounds have been developed as inhibitors of key signaling proteins such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and epidermal growth factor receptor (EGFR), which are crucial for tumor growth and angiogenesis. nih.govacs.org Some derivatives have also shown potent activity against specific mutations, such as in drug-resistant EGFR. acs.org

Beyond oncology, indazole derivatives have demonstrated a range of other important biological effects:

Anti-inflammatory Activity: Following the early success of Benzydamine, research has continued to explore the anti-inflammatory potential of indazoles. ingentaconnect.comtandfonline.com Some derivatives act as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in the inflammatory cascade. arkat-usa.org

Antimicrobial and Antifungal Properties: The indazole scaffold has been incorporated into compounds with activity against various bacterial and fungal strains, including those resistant to existing therapies. researchgate.net

Neurological and Psychiatric Applications: Indazole derivatives have been investigated for their potential in treating neurodegenerative diseases and psychiatric disorders. nih.govontosight.ai This includes activity as 5-HT (serotonin) receptor antagonists and potential anxiolytic or antidepressant effects. mdpi.comontosight.ai

Other Therapeutic Areas: The versatility of the indazole scaffold is further demonstrated by research into its derivatives for applications such as male contraception, treatment of osteoporosis, and as vasorelaxant agents. ingentaconnect.comnih.gov

The following table provides a summary of some key biological activities and associated targets for indazole derivatives:

| Biological Activity | Target/Mechanism of Action | Reference |

| Anticancer | Kinase inhibition (e.g., VEGFR, PDGFR, EGFR, FLT3) | mdpi.comnih.govacs.orgbohrium.com |

| Anti-inflammatory | COX-1 and COX-2 inhibition | arkat-usa.org |

| Antimicrobial/Antifungal | Inhibition of microbial growth | researchgate.net |

| Neurological Disorders | 5-HT receptor antagonism | mdpi.comontosight.ai |

| Vasorelaxant | Nitric oxide release, cGMP level increase | ingentaconnect.comnih.gov |

Research Aims and Scope for this compound Investigations

The primary research aim for investigations into this compound and its derivatives is to systematically explore and expand upon their therapeutic potential. This involves a multi-pronged approach encompassing synthesis, biological evaluation, and computational modeling.

A key objective is the synthesis of novel analogues of this compound. By introducing a variety of substituents at different positions on the phenyl ring and the indazole nucleus, researchers aim to generate libraries of new compounds. This allows for the systematic investigation of structure-activity relationships (SAR), providing insights into how specific chemical modifications influence biological activity.

The biological evaluation of these newly synthesized compounds forms the core of the research. This typically involves a hierarchical screening process. Initial in vitro assays are conducted to assess the compounds' activity against specific molecular targets, such as protein kinases, or to evaluate their effects on cellular processes like proliferation and viability in various cell lines (e.g., cancer cells, microbial cultures). Promising candidates from these initial screens are then often subjected to more detailed mechanistic studies to elucidate their mode of action.

Computational studies , including molecular docking and molecular dynamics simulations, play an increasingly important role. These in silico methods allow researchers to predict how a compound might bind to its biological target, providing a rational basis for the design of more potent and selective inhibitors. This can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

The scope of these investigations is broad, reflecting the wide range of biological activities associated with the indazole scaffold. Current and future research will likely continue to focus on:

Developing more potent and selective anticancer agents, including those that can overcome drug resistance.

Identifying novel anti-inflammatory compounds with improved side-effect profiles.

Discovering new antimicrobial and antifungal agents to combat the growing threat of resistant pathogens.

Exploring the potential of these compounds in treating a wider range of diseases, including neurodegenerative and metabolic disorders.

Ultimately, the goal of this research is to identify lead compounds that can be further developed into new and effective medicines for a variety of human diseases.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBJHQPTGMYKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626016 | |

| Record name | 3-Phenyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395099-05-5 | |

| Record name | 3-Phenyl-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 1h Indazol 5 Amine and Its Derivatives

Classical Synthetic Routes to the 1H-Indazole Core

Classical approaches to the 1H-indazole scaffold have been foundational in heterocyclic chemistry. These methods typically rely on cyclization reactions of appropriately substituted benzene (B151609) precursors.

The formation of the bicyclic indazole system is the cornerstone of the synthesis. A variety of cyclization strategies have been established over the years. One common approach involves the intramolecular cyclization of o-haloaryl hydrazones. For instance, the intramolecular Ullmann-type reaction, a copper-catalyzed process, has been employed for the synthesis of functionalized 1H-indazoles thieme-connect.comacs.org. Another classical method is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidenes or related compounds nih.gov.

Other notable methods include the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives and the oxidative cyclization of 2-aminomethyl-phenylamines, both of which provide access to the indazole nucleus under metal-free conditions organic-chemistry.org. A versatile route involves the thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by a copper-mediated cyclization to yield 1H-indazoles nih.gov. Additionally, [3+2] cycloaddition reactions between arynes and diazo compounds or hydrazones offer a direct route to the indazole skeleton organic-chemistry.org.

A summary of selected classical cyclization reactions is presented below.

| Starting Material Type | Reaction Name/Type | Key Reagents | Reference |

| o-Haloaryl hydrazone | Intramolecular Ullmann Reaction | Copper catalyst | thieme-connect.comacs.org |

| o-Nitro Schiff base | Cadogan's Cyclization | Triethyl phosphite | nih.gov |

| 2-Aminophenone | Condensation/Cyclization | Hydroxylamine derivatives | organic-chemistry.org |

| Aryne & Hydrazone | [3+2] Annulation | Base (e.g., CsF) | organic-chemistry.org |

This table provides a representative overview of classical cyclization strategies for the 1H-indazole core.

Introducing the phenyl group at the C3 position is a critical step in the synthesis of the target compound. Classically, this is often achieved by using a starting material that already contains the phenyl group in a suitable position for cyclization. For example, the cyclization of 2-halobenzophenone tosylhydrazones can directly yield 3-phenyl-1H-indazoles nih.gov.

Another strategy is the [3+2] annulation approach, where arynes react with hydrazones derived from benzaldehyde, thereby incorporating the phenyl group at the C3 position during the ring formation step organic-chemistry.org. Similarly, 1,3-dipolar cycloaddition reactions between arynes and in situ generated diazo compounds from α-substituted α-diazomethylphosphonates can provide 3-aryl-1H-indazoles organic-chemistry.org. The synthesis of 3-phenyl-1H-indazole derivatives can also be achieved by starting with 2-fluorobenzonitrile, which is converted to an intermediate ketimine species via reaction with an organometallic reagent, followed by a copper-mediated cyclization nih.gov.

Incorporating the amine group at the C5 position often involves a multi-step sequence. A common classical strategy is to begin the synthesis with a precursor bearing a nitro group at the corresponding position. This nitro group acts as a precursor to the amine functionality. For example, the synthesis can start from a 4-nitro-substituted aniline (B41778) derivative. This nitro group is carried through the indazole ring formation steps and is then reduced to the desired 5-amino group in one of the final steps of the synthesis. The reduction of a nitro group to an amine is a standard transformation in organic synthesis, often accomplished using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

An alternative approach involves starting with a halogen at the 5-position, such as in 5-bromo-1H-indazol-3-amine mdpi.com. While modern methods would utilize this for cross-coupling, classical nucleophilic aromatic substitution (SNAr) reactions can also be envisioned, although they often require harsh conditions and appropriately activated substrates.

Modern Catalytic Approaches for 3-Phenyl-1H-indazol-5-amine Synthesis

Modern synthetic chemistry has heavily relied on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. The synthesis of functionalized indazoles has greatly benefited from these advancements, particularly through the use of palladium.

Transition-metal-catalyzed reactions, especially those involving palladium, copper, and rhodium, have become powerful tools for C-C and C-N bond formation in the synthesis of indazoles nih.govnitk.ac.inresearchgate.netresearchgate.net. These methods allow for the direct functionalization of the indazole core, often with high regioselectivity, and provide convergent routes to complex derivatives.

Palladium catalysis is preeminent in the modern synthesis of substituted indazoles, including this compound. These protocols can be used for both the formation of the indazole ring and the introduction of its substituents.

Ring Formation: The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been effectively applied intramolecularly to construct the indazole nucleus nih.gov. For instance, the cyclization of 2-halobenzophenone tosylhydrazones can be achieved under mild conditions using a palladium catalyst, leading directly to 3-phenyl-1H-indazoles nih.gov. Similarly, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an efficient strategy for synthesizing 2-aryl-2H-indazoles acs.org.

C3-Arylation: Direct C-H arylation has emerged as a powerful and atom-economical method for introducing the phenyl group at the C3 position of a pre-formed indazole ring nih.govresearchgate.net. This avoids the need to carry the phenyl group through the entire synthesis. Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst for this transformation, often in combination with a suitable ligand and base nih.govacs.org. For example, the direct C3 arylation of 1H-indazole can be achieved using aryl halides with a Pd(OAc)₂/PPh₃ catalyst system in water nih.gov.

C5-Functionalization: The 5-amino group can be introduced via palladium-catalyzed amination of a 5-haloindazole precursor. The Buchwald-Hartwig amination is well-suited for this transformation, coupling 5-bromo-3-phenyl-1H-indazole with an amine source. Alternatively, a Suzuki-Miyaura coupling can be employed at the C5 position. For instance, 5-bromo-1H-indazol-3-amine can be coupled with various arylboronic acids to introduce substituents at the C5 position mdpi.com. While this example introduces an aryl group, the versatility of palladium catalysis allows for the installation of various functionalities.

A summary of selected palladium-catalyzed reactions for indazole synthesis and functionalization is provided below.

| Reaction Type | Substrates | Catalyst/Ligand System | Purpose | Reference |

| Intramolecular Amination | 2-Halobenzophenone tosylhydrazone | Pd(OAc)₂ / Ligand | Indazole Ring Formation | nih.gov |

| Direct C-H Arylation | 1H-Indazole + Aryl halide | Pd(OAc)₂ / PPh₃ | C3-Phenylation | nih.gov |

| Suzuki-Miyaura Coupling | 5-Bromo-1H-indazol-3-amine + Boronic acid | Pd catalyst | C5-Arylation | mdpi.com |

| Buchwald-Hartwig Amination | 5-Bromo-1H-indazole + Amine | Pd precatalyst / tBuBrettPhos | C5-Amination | nih.gov |

This table illustrates the application of key palladium-catalyzed reactions in the synthesis of functionalized indazoles.

Transition Metal-Catalyzed Cross-Coupling Reactions

Protecting Group Strategies for the 5-Amino Functionality

In the multi-step synthesis of complex derivatives of this compound, the selective protection of the 5-amino group is often necessary to prevent unwanted side reactions. jocpr.com The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.comresearchgate.net

Common protecting groups for primary amines include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability in many reaction conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). sigmaaldrich.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is readily cleaved by bases, such as piperidine (B6355638) in DMF. researchgate.netub.edu This orthogonality with the Boc group makes it highly valuable in complex syntheses where sequential deprotection is required. jocpr.com

Trityl (Trt): The trityl group is a bulky protecting group that can be removed under mild acidic conditions. It is often used to protect the side-chain amide of asparagine and glutamine in peptide synthesis to improve solubility. peptide.com

Benzyl (B1604629) (Bn): The benzyl group is stable to a wide range of conditions but can be removed by catalytic hydrogenation. researchgate.net

The selection of an appropriate protecting group strategy is essential for achieving chemo- and regioselectivity during the functionalization of the this compound core.

Table 3: Common Protecting Groups for Amino Functionality

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Boc₂O | Acidic (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Basic (e.g., Piperidine) |

| Trityl | Trt | Trityl chloride | Mildly Acidic |

| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenation |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, as stereochemistry often plays a critical role in determining the biological activity of pharmaceutical compounds. While specific literature detailing the stereoselective synthesis of chiral derivatives directly from this compound is not extensively available, established principles of asymmetric synthesis can be applied.

Potential strategies include:

Use of Chiral Building Blocks: Incorporating a chiral substituent onto the indazole scaffold by reacting the 5-amino group with a chiral acid, aldehyde, or other electrophile.

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce stereoselectivity in reactions that create a new chiral center. For example, an asymmetric C-H functionalization or an asymmetric reduction of a prochiral ketone derivative could be envisioned.

Chiral Resolution: Synthesizing a racemic mixture of a chiral derivative and then separating the enantiomers using techniques such as chiral chromatography or diastereomeric salt formation.

Further research is needed to develop and report specific and efficient stereoselective methods for this class of compounds.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. mdpi.comrsc.org These principles can be applied to the synthesis of this compound and its derivatives.

Key green chemistry approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. sciencescholar.usresearchgate.net This technique can be applied to many of the synthetic steps, including cross-coupling and condensation reactions.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a central goal of green chemistry. orientjchem.org For example, one-pot MCRs have been successfully carried out in water. nih.gov

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is preferred over stoichiometric reagents to minimize waste. mdpi.com This includes the transition-metal-catalyzed reactions discussed previously.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together (mechanochemistry), can eliminate solvent waste entirely. neliti.com

By incorporating these approaches, the synthesis of this compound derivatives can be made more sustainable and efficient. researchgate.net

Chemical Reactivity and Functionalization of 3 Phenyl 1h Indazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

The indazole ring is an aromatic system, but its reactivity towards electrophilic aromatic substitution (EAS) is complex and influenced by the substituents present. The 5-amino group on the 3-phenyl-1H-indazol-5-amine molecule is a potent activating group. Through resonance, it donates electron density to the fused benzene (B151609) ring of the indazole system, thereby increasing its nucleophilicity and reactivity toward electrophiles.

As an ortho-, para-directing group, the 5-amino substituent preferentially directs incoming electrophiles to the C4 and C6 positions. The electronic environment is further modulated by the phenyl group at the C3 position and the pyrazole (B372694) portion of the heterocycle. While specific EAS reactions on this compound are not extensively detailed, analogous reactions on related scaffolds provide insight. For instance, halogenation of indazole derivatives is a known transformation. The reaction of 6-bromo-1H-indazole with iodine in the presence of potassium hydroxide results in iodination at the C3 position, yielding 6-bromo-3-iodo-1H-indazole nih.gov. This indicates that the C3 position is also susceptible to electrophilic attack, although in the case of the title compound, this position is already occupied. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions due to the strong directing effect of the C5-amino group.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group at the C5 position is a key site for nucleophilic substitution, most notably through its conversion into a diazonium salt. This classic transformation, known as diazotization, involves treating the aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting indazole-5-diazonium salt is a highly valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be readily displaced by a wide variety of nucleophiles.

This pathway enables access to a range of 5-substituted indazole derivatives that are otherwise difficult to synthesize. Reactions that utilize copper(I) salts as catalysts to facilitate the replacement of the diazonium group are known as Sandmeyer reactions. Common transformations include:

Halogenation: Using CuCl, CuBr, or KI to introduce chloro, bromo, or iodo substituents, respectively.

Cyanation: Using CuCN to install a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxylation: Reaction with water, often catalyzed by copper(I) oxide, to form the corresponding 5-hydroxy-indazole derivative.

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of functional groups that can serve as handles for further derivatization or are critical for modulating biological activity.

Derivatization Strategies for Enhancing Biological Activity

Derivatization of the this compound core is a primary strategy for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Modifications typically target the 5-amino group, the C3-phenyl ring, or involve the attachment of other cyclic systems.

The nucleophilic 5-amino group is readily functionalized through acylation and alkylation reactions. Acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids, yields the corresponding amides. For example, acetylation of related 3,5-diamino-N-phenyl-1H-indazole-1-carboxamides has been performed to produce 3,5-diacetamido derivatives nih.gov. Similarly, reaction of 3-aminoindazoles with phenyl isocyanates yields N-phenyl-1H-indazole-1-carboxamides, which demonstrates the reactivity of the indazole nitrogen, but modifications at the exocyclic amino group are also common nih.govnih.govresearchgate.net. These amide derivatives are often explored for their potential as anticancer agents nih.govnih.gov.

Alkylation of the amino group can introduce small alkyl chains or more complex substituents. Furthermore, N-alkylation of the indazole ring itself, typically at the N1 position, is a common strategy to block tautomerization and introduce groups that can interact with biological targets or improve drug-like properties beilstein-journals.org.

The phenyl ring at the C3 position offers a site for systematic modification to probe structure-activity relationships (SAR). Introducing various substituents onto this ring can alter the molecule's steric profile, electronic properties, and hydrogen-bonding capabilities, which in turn influences its interaction with biological targets like protein kinases.

For instance, in a study of 3-ethynyl-1H-indazoles as inhibitors of the PI3K/AKT/mTOR pathway, various substituted phenyl groups were attached to the ethynyl moiety at C3 nih.gov. The nature of the substituent on the phenyl ring had a significant impact on inhibitory activity against different kinases. The findings from this study highlight how modifications to a phenyl ring attached to the C3 position of the indazole core can tune both potency and selectivity nih.gov.

| Compound | R1 (para-position of Phenyl Ring) | R2 (meta-position of Phenyl Ring) | PI3Kα IC₅₀ (μM) | PDK1 IC₅₀ (μM) |

| A | -H | -H | >50 | >50 |

| B | -OCH₃ | -H | 16.6 | 13.9 |

| C | -F | -H | 12.1 | 15.6 |

| D | -H | -Cl | 0.361 | 3.3 |

Data sourced from a study on 3-ethynyl-1H-indazole derivatives as kinase inhibitors, illustrating the effect of phenyl ring substitution on biological activity nih.gov.

Attaching additional heterocyclic rings to the this compound scaffold is a powerful strategy to create novel chemical entities with enhanced biological activity. This is often achieved through modern cross-coupling reactions, particularly the Suzuki-Miyaura reaction harvard.edu.

For this approach, a halogenated indazole precursor, such as 5-bromo-3-phenyl-1H-indazole, is coupled with a heteroarylboronic acid in the presence of a palladium catalyst. Studies have demonstrated the successful Suzuki cross-coupling of 5-bromoindazoles with boronic acids derived from pyrrole and thiophene nih.govsemanticscholar.org. Similarly, 3-bromo-indazol-5-amine has been coupled with various arylboronic acids under microwave-assisted Suzuki-Miyaura conditions researchgate.net. These methods provide efficient access to complex biheterocyclic systems, which are prevalent in biologically active molecules and approved drugs nih.gov. The introduction of moieties like pyrrole, thiophene, thiazole, or pyridine can establish new interactions with target proteins, leading to improved potency and selectivity researchgate.net.

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental for both the synthesis and functionalization of this compound. A primary route for the synthesis of this compound and its analogs involves the reduction of a corresponding nitro-indazole. For example, 5-nitroindazoles can be chemically reduced to 5-aminoindazoles using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This reduction is a crucial step in many synthetic pathways leading to aminoindazole-based drugs nih.gov. A related synthetic strategy involves the reductive cyclization of precursors like 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to directly form 5-bromo-1H-indazol-3-amine nih.gov.

While the indazole ring itself is relatively stable to oxidation, functional groups attached to it can be oxidized. For instance, a study involving a derivative of 1H-phenylpyrazole, a related heterocyclic system, demonstrated that a primary alcohol side chain could be oxidized to a carboxylic acid using a TEMPO-catalyzed system without disrupting the core ring structure acs.orgacs.org. Such selective oxidation reactions on derivatives of this compound could be employed to introduce acidic functional groups, further diversifying the chemical space for biological testing.

Tautomeric Considerations and Their Impact on Reactivity (1H- and 2H-Indazole Tautomerism)

The chemical behavior of this compound is fundamentally influenced by the phenomenon of annular tautomerism, a characteristic feature of the indazole ring system. researchgate.net This involves the migration of a proton between the two nitrogen atoms of the pyrazole moiety, leading to a dynamic equilibrium between two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netchemicalbook.com Understanding this equilibrium is crucial as it dictates the nucleophilic character of the nitrogen atoms and, consequently, the regiochemical outcome of functionalization reactions.

The two principal tautomers of this compound are the 1H-form (this compound) and the 2H-form (3-phenyl-2H-indazol-5-amine). For the parent indazole and most of its derivatives, the 1H-tautomer, which possesses a benzenoid structure, is thermodynamically more stable than the 2H-tautomer, which has a quinonoid structure. researchgate.net The greater stability of the 1H-form is generally attributed to its higher degree of aromaticity. nih.gov Computational studies on the parent indazole molecule estimate that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). chemicalbook.comnih.gov This inherent stability means that the 1H-tautomer is typically the predominant species in solid, solution, and gaseous phases. researchgate.net The presence of the electron-donating amino group at the C5 position in this compound is not expected to significantly alter this fundamental preference for the 1H tautomeric state. researchgate.net

The existence of these two tautomers provides two distinct sites for electrophilic attack, specifically at the N1 and N2 positions. This leads to a common challenge in the synthesis of indazole derivatives: the formation of a mixture of N1- and N2-substituted regioisomers. The ratio of these products is highly dependent on the reaction conditions, which can be manipulated to favor either kinetic or thermodynamic control. jackwestin.comlibretexts.orgwikipedia.org

Kinetic vs. Thermodynamic Control in N-Alkylation:

Thermodynamic Product (N1-alkylation): The N1-substituted indazole is generally the more thermodynamically stable product, consistent with the greater stability of the 1H-tautomer precursor. nih.gov Reactions that allow for equilibrium to be established, for instance, through reversible steps or longer reaction times at higher temperatures, tend to favor the formation of the N1-isomer. wikipedia.orgnih.govyoutube.com

Kinetic Product (N2-alkylation): The N2-substituted indazole is often the kinetically favored product, meaning it is formed faster. youtube.comlibretexts.org This is because the N2-anion, formed upon deprotonation, can be more sterically accessible or possess higher nucleophilicity in certain solvent systems. Reactions carried out at lower temperatures and for shorter durations often yield a higher proportion of the N2-isomer. youtube.com

The regioselectivity of N-alkylation is profoundly influenced by the choice of base and solvent, as these factors modulate the nucleophilicity of the indazole anion and the nature of the transition state. nih.gov Detailed research on various substituted indazoles has provided valuable insights that can be extrapolated to predict the behavior of this compound. For instance, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be a highly effective system for achieving N1-selective alkylation, particularly for indazoles with substituents at the C3 position. nih.gov Conversely, employing potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers, in some cases approaching a nearly equal ratio. nih.gov

The table below summarizes research findings on the impact of different reaction conditions on the regioselectivity of N-alkylation for substituted indazoles, providing a predictive framework for the functionalization of this compound.

| Base | Solvent | Typical Electrophile | Predominant Product | Controlling Factor | Reference |

|---|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | N1-Isomer (>99% selectivity for some C3-substituted indazoles) | Thermodynamic/Chelation Control | nih.gov |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Alkyl Halide / Benzyl (B1604629) Halide | Mixture of N1 and N2 Isomers (ratio can be ~1:1) | Mixed Kinetic/Thermodynamic | nih.gov |

| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Alkyl Halide | Often favors N1-Isomer | Thermodynamic | nih.gov |

| Mitsunobu Conditions (DEAD/PPh₃) | Tetrahydrofuran (THF) | Alcohol | Often favors N2-Isomer (e.g., N1:N2 ratio of 1:2.5) | Kinetic | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenyl 1h Indazol 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 3-Phenyl-1H-indazol-5-amine in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the molecular structure, connectivity, and the electronic environment of atoms within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Indazole NH Proton: A characteristic broad singlet is anticipated for the N-H proton of the indazole ring, typically appearing far downfield (δ > 10 ppm) due to deshielding and its acidic nature. For instance, the NH proton in similar 3-phenyl-1H-indazole analogs has been observed at δ 12.10 ppm and δ 12.09 ppm wiley-vch.dersc.org.

Aromatic Protons: The spectrum will contain a complex multiplet region for the aromatic protons. The protons on the C3-phenyl group (H-2', H-3', H-4', H-5', H-6') are expected to resonate in the typical aromatic region of δ 7.0-8.5 ppm. Protons on the indazole core (H-4, H-6, H-7) will also appear in this range. Based on analogs, protons adjacent to the phenyl-substituted pyrazole (B372694) ring (like H-7) can appear around δ 8.1 ppm, while others appear between δ 7.1 and 7.6 ppm wiley-vch.dersc.org. The specific substitution pattern on the indazole ring, including the electron-donating amino group at C-5, will influence the precise chemical shifts of H-4, H-6, and H-7.

Amine (NH₂) Protons: The protons of the C-5 amino group will likely appear as a broad singlet in the range of δ 3.5-5.0 ppm, although their position can be highly variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| 1-NH | > 10.0 | Broad Singlet (br s) | Acidic proton, position can vary with solvent and concentration. |

| Indazole H-4, H-6, H-7 | 6.5 - 8.2 | Multiplet (m) | Exact shifts and coupling patterns depend on the electronic effects of the amino and phenyl groups. |

| Phenyl H-2', H-3', H-4', H-5', H-6' | 7.2 - 8.0 | Multiplet (m) | Signals for ortho, meta, and para protons of the phenyl ring. |

| 5-NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | Chemical shift is solvent-dependent and may exchange with D₂O. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 13 distinct signals are expected, corresponding to its 13 carbon atoms.

Indazole Carbons: The carbons of the indazole ring system will resonate in the aromatic region. The carbon bearing the phenyl group (C-3) and the bridgehead carbons (C-3a, C-7a) are quaternary and will show characteristic shifts. In related 3-phenyl-1H-indazoles, C-3 appears around δ 145-146 ppm wiley-vch.dersc.org. The carbon attached to the amino group (C-5) would be shielded compared to the unsubstituted parent compound.

Phenyl Carbons: The carbons of the C-3 phenyl ring will also appear in the aromatic region (δ 125-140 ppm). The ipso-carbon (C-1') attached to the indazole ring will be a quaternary signal, while the other five carbons will be protonated.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-3 | 145 - 150 | Quaternary carbon attached to the phenyl group. |

| C-3a, C-7a | 120 - 142 | Quaternary bridgehead carbons of the indazole ring. |

| C-4, C-6, C-7 | 100 - 125 | Protonated carbons of the indazole ring. |

| C-5 | 135 - 145 | Carbon bearing the amino group, expected to be shielded. |

| Phenyl C-1' | 130 - 135 | Quaternary ipso-carbon. |

| Phenyl C-2', C-3', C-4', C-5', C-6' | 125 - 130 | Protonated carbons of the phenyl ring. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential nih.govipb.pt.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity between adjacent protons within the indazole and phenyl rings. For example, correlations between H-6 and H-7, and among the ortho, meta, and para protons of the phenyl ring would be observed, confirming their relative positions researchgate.netsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal from the ¹H NMR spectrum researchgate.netsdsu.eduslideshare.net.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for identifying the connectivity around quaternary carbons. For instance, it would show correlations from the ortho-protons of the phenyl ring (H-2'/H-6') to the C-3 carbon of the indazole ring, and from the indazole protons (e.g., H-4 and H-7) to the quaternary bridgehead carbons (C-3a, C-7a), thereby piecing together the entire molecular skeleton researchgate.netsdsu.eduslideshare.net.

Solid-State NMR for Polymorphic Analysis (if applicable)

For crystalline solids like this compound, solid-state NMR (ssNMR) can be a powerful tool for characterizing its solid form. If the compound can exist in multiple crystalline forms, known as polymorphs, these forms can exhibit different physical properties. Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly useful for distinguishing between polymorphs irispublishers.com. Differences in the crystal lattice and molecular packing in different polymorphs lead to variations in the isotropic chemical shifts and line shapes of the carbon signals irispublishers.com. Therefore, each polymorph would have a unique ¹³C CP/MAS NMR spectrum, making ssNMR an effective method for polymorphic screening and quality control rsc.orgiastate.edunih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₃H₁₁N₃), the calculated exact mass of the neutral molecule is 209.0953. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ with an m/z value of 210.1031. Confirmation that the measured mass is within a few parts per million (ppm) of the calculated value provides strong evidence for the assigned molecular formula rsc.orgrsc.org. This technique is a standard method for the characterization of newly synthesized indazole derivatives mdpi.commdpi.com.

Key fragmentation pathways may include:

Loss of N₂: A common fragmentation for nitrogen-rich heterocycles, leading to a fragment ion at m/z 181.

Loss of HCN: Cleavage of the pyrazole part of the indazole ring could result in the loss of a hydrogen cyanide molecule, yielding a fragment at m/z 182.

Cleavage of the Phenyl Group: Loss of the phenyl radical (C₆H₅•) would produce a fragment corresponding to the 5-aminoindazole (B92378) cation at m/z 132.

Fragmentation of the Amine Group: Loss of an amino radical (•NH₂) could lead to an ion at m/z 193.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Formula | Notes |

|---|---|---|---|

| 209 | [M]⁺ | C₁₃H₁₁N₃⁺ | Molecular Ion |

| 182 | [M - HCN]⁺ | C₁₂H₁₀N⁺ | Loss of hydrogen cyanide from the indazole ring. |

| 181 | [M - N₂]⁺ | C₁₃H₁₁N⁺ | Loss of a nitrogen molecule from the indazole ring. |

| 132 | [M - C₆H₅]⁺ | C₇H₆N₃⁺ | Loss of the phenyl group. |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating gas-phase ions from a solution. For this compound, this technique is expected to produce a prominent ion corresponding to the protonated molecule, [M+H]⁺.

The molecular formula of this compound is C₁₃H₁₁N₃, with a calculated molecular weight of approximately 209.25 g/mol nih.gov. In a typical ESI-MS experiment performed in positive ion mode, the sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to facilitate protonation. The resulting mass spectrum would be expected to show a base peak at an m/z (mass-to-charge ratio) of approximately 210.1, corresponding to the [C₁₃H₁₂N₃]⁺ ion.

| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) | Expected Ion | Calculated Exact Mass of Ion |

|---|---|---|---|---|

| This compound | C₁₃H₁₁N₃ | 209.25 | [M+H]⁺ | 210.1026 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-N bonds within its structure.

Based on the analysis of related indazole and aromatic amine compounds, the following key vibrational frequencies can be anticipated for this compound:

N-H Stretching: The amino group (-NH₂) and the indazole N-H group will give rise to stretching vibrations in the region of 3400-3200 cm⁻¹. Typically, primary amines show two bands in this region corresponding to asymmetric and symmetric stretching modes.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the phenyl and indazole rings are expected to appear just above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce characteristic absorption bands in the 1620-1450 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond in the amino group is expected to be observed in the range of 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine is typically found in the 1350-1250 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region due to out-of-plane C-H bending vibrations.

While a specific experimental IR spectrum for this compound is not provided in the search results, IR data for various substituted indazoles show characteristic peaks in these expected regions, supporting the functional group analysis. For instance, IR spectra of other indazole derivatives consistently show prominent peaks for N-H and aromatic C=C stretching.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine and Indazole) | Stretching | 3400-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| C=C (Aromatic) | Stretching | 1620-1450 |

| N-H (Amine) | Bending | 1650-1580 |

| C-N (Aromatic Amine) | Stretching | 1350-1250 |

| C-H (Aromatic) | Out-of-plane Bending | 900-675 |

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as 3-phenyl-1H-1,2,4-triazol-5-amine, provides valuable insights into the likely molecular geometry, conformation, and intermolecular interactions.

The molecular structure of this compound consists of a planar indazole ring system linked to a phenyl group at the 3-position and an amino group at the 5-position. The planarity of the indazole core is a key feature of this heterocyclic system.

In the analogous crystal structure of 3-phenyl-1,2,4-triazol-5-amine, the molecule is essentially planar, with a very small dihedral angle between the phenyl ring and the triazole ring researchgate.net. This planarity suggests significant π-electron delocalization across the entire molecular framework. A similar near-planar conformation is expected for this compound, although some degree of torsion between the phenyl and indazole rings is possible to relieve steric hindrance. The amino group is also expected to be largely coplanar with the indazole ring to maximize electronic conjugation.

The bond lengths and angles within the indazole and phenyl rings are expected to be consistent with those of other aromatic heterocyclic compounds. For example, in a related dimethyl-indazol-amine derivative, the indazole ring system is nearly planar.

| Parameter | Expected Value/Observation | Basis of Prediction |

|---|---|---|

| Indazole Ring System | Essentially planar | Crystallographic data of related indazole derivatives |

| Dihedral Angle (Phenyl-Indazole) | Small, indicating near co-planarity | Crystal structure of 3-phenyl-1,2,4-triazol-5-amine |

| Amino Group Conformation | Likely co-planar with the indazole ring | To maximize π-electron delocalization |

The crystal packing of this compound will be governed by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. The amino group (-NH₂) and the indazole N-H group are both excellent hydrogen bond donors, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.

It is highly probable that the molecules will form extensive hydrogen-bonding networks in the solid state. For instance, in the crystal structure of 3-phenyl-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network by N—H⋯N hydrogen bonds researchgate.net. A similar arrangement can be anticipated for this compound, leading to the formation of supramolecular assemblies such as chains or sheets.

| Interaction Type | Participating Functional Groups | Expected Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), Indazole N-H (donor), Indazole N (acceptor) | Chains, sheets, or other extended networks |

| π-π Stacking | Indazole and Phenyl rings | Offset face-to-face or edge-to-face stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions in the UV region due to π → π* transitions within the extended conjugated system formed by the phenyl and indazole rings.

The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3-phenylindazole. This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The spectrum is anticipated to show multiple absorption bands. The high-energy bands are typically associated with π → π* transitions of the phenyl and indazole chromophores, while lower-energy bands may arise from intramolecular charge transfer transitions from the electron-donating amino group to the electron-accepting indazole ring system. The solvent in which the spectrum is recorded can influence the position of the absorption maxima, with polar solvents often causing shifts in the λ_max values of polar molecules. For instance, the UV-Vis spectra of similar aromatic compounds with amino groups show characteristic absorption bands that are sensitive to solvent polarity.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200-400 | Phenyl and Indazole rings |

| Intramolecular Charge Transfer (ICT) | Longer wavelength region of the UV spectrum | From amino group to indazole system |

Computational Chemistry and in Silico Studies of 3 Phenyl 1h Indazol 5 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can predict various molecular properties with a good balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For molecules with rotatable bonds, such as the phenyl group in 3-Phenyl-1H-indazol-5-amine, this process identifies the preferred spatial orientation.

Table 1: Common DFT Functionals and Basis Sets for Geometry Optimization of Related Heterocyclic Compounds

| Functional | Basis Set | Application Context |

|---|---|---|

| B3LYP | 6–311+G(d,p) | Geometry optimization of azo-dye compounds containing a phenyl and amine group nih.govnih.gov. |

| M06-2X | TZVP | Alternative functional for geometry optimization, used in comparative studies nih.govnih.gov. |

| TPSSTPSS | TZVP | Found to be accurate for predicting NMR chemical shifts, which are dependent on geometry bohrium.comnih.gov. |

This table is generated based on methodologies applied to structurally similar compounds as detailed in the cited sources.

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and acts as an electron donor. A higher HOMO energy level indicates a greater tendency to donate electrons.

LUMO: Represents the lowest energy site for accepting electrons. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.net. For this compound, the electron-rich phenyl and amine groups are expected to significantly influence the energy and distribution of these orbitals, thereby dictating its reactivity profile.

DFT calculations are also employed to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, transition states, and products, which helps in understanding reaction pathways and predicting the feasibility of a particular synthesis route. For instance, the synthesis of 3-aryl-1H-indazol-5-amine derivatives via Suzuki-Miyaura cross-coupling reactions has been explored researchgate.net. Computational studies can model the catalytic cycle of such palladium-catalyzed reactions, identifying key intermediates and the energetic barriers associated with each step. Similarly, studies on the 1,3-dipolar cycloaddition reactions of related compounds use DFT to rationalize the observed regioselectivity by analyzing FMO interactions and calculating minimum energy paths mdpi.com.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Docking algorithms generate numerous possible binding poses of a ligand within the active site of a target protein and score them based on a scoring function. This score provides an estimate of the binding affinity, often expressed in kcal/mol, with lower values indicating a more favorable interaction nih.gov. The indazole scaffold is a recognized pharmacophore, and derivatives of 1H-indazole-3-amine have been identified as effective hinge-binding fragments in protein kinases researchgate.netnih.gov. Docking studies on indazole-pyrimidine hybrids targeting the c-Kit tyrosine kinase have revealed strong binding affinities, which were further supported by molecular dynamics simulations confirming the stability of the ligand-protein complex mdpi.com.

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and biological activity plos.org.

Hydrogen Bonds: These are critical directional interactions between a hydrogen bond donor (like the N-H groups in the indazole ring and the 5-amine group) and an acceptor (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein. For this compound, the phenyl ring is a key contributor to hydrophobic contacts, such as pi-pi stacking, pi-alkyl, and pi-sigma interactions with aromatic and aliphatic residues in the binding pocket mdpi.comnih.gov.

Electrostatic Forces: These include ionic bonds and other charge-based interactions that can contribute to binding affinity.

In docking studies of related indazole derivatives, specific interactions have been identified. For example, a pi-pi T-shaped contact with a phenylalanine residue and a pi-sulfur interaction with cysteine have been observed for an indazol-pyrimidine compound bound to the c-KIT receptor mdpi.com. The ability to form these varied interactions underpins the utility of the indazole scaffold in medicinal chemistry researchgate.netplos.org.

Table 2: Types of Molecular Interactions Identified in Docking Studies of Indazole Derivatives

| Interaction Type | Description | Example Residues (from related studies) |

|---|---|---|

| Hydrogen Bonding | Directional interaction between H-donor and acceptor atoms. | HIS, THR, TYR, GLU nih.gov |

| Pi-Pi T-shaped | Interaction between the face of one aromatic ring and the edge of another. | Phenylalanine (Phe) mdpi.com |

| Pi-Alkyl | Hydrophobic interaction between an aromatic ring and an alkyl group. | Valine (Val), Alanine (Ala), Leucine (Leu) mdpi.com |

| Pi-Cation | Electrostatic interaction between an aromatic ring and a positively charged group. | Lysine (Lys), Glutamic acid (Glu) mdpi.com |

This table summarizes common interactions observed for indazole-based ligands in protein binding sites as described in the cited literature.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are crucial for evaluating the stability of a ligand-protein complex, providing insights into the binding affinity and the dynamic behavior of the ligand within the active site of a protein.

For derivatives of this compound, such as indazol-pyrimidine hybrids, MD simulations have been employed to assess their structural stability when bound to a target protein, like the c-KIT receptor. Key parameters are analyzed to monitor the stability of the system:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of a protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached a stable conformation. For instance, in a simulation of a 5f–c-KIT complex, the average RMSD values for the apo-protein and the complex were 1.33 ± 0.19 Å and 1.29 ± 0.20 Å, respectively, indicating a stable conformation of the bound complex. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues within the protein. Lower RMSF values in the binding site residues upon ligand binding can indicate a more stable interaction. The average RMSF values for the apo-protein and the 5f–c-KIT complex were found to be 1.00 ± 0.50 Å and 0.94 ± 0.46 Å, respectively, suggesting that the complex with the ligand exhibited lower residual fluctuation. mdpi.com

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is exposed to the solvent. A decrease in SASA upon ligand binding can indicate that the ligand is well-buried within the binding pocket. The mean SASA values were 14,579.99 Ų for the apo-protein and 13,722.27 Ų for the 5f–c-KIT complex. mdpi.com

Table 1: Molecular Dynamics Simulation Parameters for an Indazole Derivative-Protein Complex

| Parameter | Apo-Protein | Ligand-Protein Complex | Interpretation |

| Average RMSD (Å) | 1.33 ± 0.19 | 1.29 ± 0.20 | Stable complex formation |

| Average RMSF (Å) | 1.00 ± 0.50 | 0.94 ± 0.46 | Reduced fluctuation upon binding |

| Average Rg (Å) | 19.71 ± 0.06 | 19.48 ± 0.06 | Compact and rigid structure |

| Mean SASA (Ų) | 14,579.99 | 13,722.27 | Ligand is well-accommodated in the binding site |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds before they are synthesized.

While a specific QSAR study on this compound was not found, studies on structurally related indazole derivatives, such as 3-amidinobenzyl-1H-indole-2-carboxamides, demonstrate the utility of this approach. In a study of 138 such compounds as inhibitors of blood coagulation factor Xa, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models yielded high correlation coefficients and predictive power, indicating their reliability in predicting the activity of new inhibitors. nih.gov

The key steps in a typical QSAR study involve:

Data Set Selection: A series of compounds with known biological activities is compiled.

Molecular Descriptor Calculation: A wide range of descriptors, including steric, electronic, and hydrophobic properties, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with biological activity.

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.

For this compound derivatives, a QSAR study would aim to identify the structural features of the phenyl ring and the indazole core that are critical for their biological activity.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that possess the desired features, a process known as virtual screening.

While a specific pharmacophore model for this compound was not identified, studies on similar scaffolds illustrate the process. For instance, a virtual screening strategy was successfully employed to discover 3-phenyl-1H-5-pyrazolylamide derivatives as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. nih.gov This highlights how virtual screening can identify novel scaffolds with a similar substitution pattern.

The typical workflow for pharmacophore modeling and virtual screening includes:

Pharmacophore Model Generation: Based on a set of active ligands or the ligand-binding site of a protein, a pharmacophore model is created, defining features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Database Screening: The pharmacophore model is used to screen large compound libraries to identify molecules that match the pharmacophoric features.

Hit Filtering and Docking: The initial hits are filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding mode and affinity to the target protein.

Selection of Candidates: The most promising candidates are selected for further experimental validation.

This approach can be applied to this compound to discover novel derivatives with improved activity against a specific biological target.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. By predicting these properties computationally, researchers can prioritize compounds with favorable drug-like profiles and identify potential liabilities before committing to costly and time-consuming experimental studies.

Table 2: Commonly Predicted ADMET Properties

| Category | Property | Description |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a drug that will be absorbed from the human intestine. |

| Caco-2 Permeability | Predicts the permeability of a compound across the Caco-2 cell monolayer, an in vitro model of the intestinal wall. | |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Predicts whether a compound is a substrate or inhibitor of P-glycoprotein, a key efflux transporter. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the blood-brain barrier. |

| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to plasma proteins. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts the potential of a compound to inhibit various CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism. |

| Excretion | Total Clearance | Predicts the rate at which a drug is removed from the body. |

These in silico predictions are valuable for guiding the optimization of lead compounds to improve their ADMET profiles. For this compound and its derivatives, ADMET prediction would be an essential step in their evaluation as potential drug candidates.

Biological Activity and Pharmacological Investigations of 3 Phenyl 1h Indazol 5 Amine Derivatives

Kinase Inhibition Studies

The 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment, a key interaction for many kinase inhibitors. nih.gov This has prompted extensive research into its derivatives as inhibitors of both tyrosine and serine/threonine kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Derivatives of 3-phenyl-1H-indazol-5-amine have demonstrated potent inhibitory activity against a variety of tyrosine kinases, playing a crucial role in cancer cell signaling pathways.

Bcr-Abl: A diarylamide 3-aminoindazole derivative, AKE-72, has been identified as a potent pan-Bcr-Abl inhibitor, including activity against the imatinib-resistant T315I mutant. semanticscholar.org It exhibited IC50 values of < 0.5 nM against wild-type Bcr-Abl and 9 nM against the Bcr-AblT315I mutant. semanticscholar.org Other 1H-indazol-3-amine derivatives have also shown potent inhibition of both wild-type Bcr-Abl and the T315I mutant, with one compound showing IC50 values of 0.014 µM and 0.45 µM, respectively. nih.gov

c-Kit, PDGFRβ, and FLT3: Certain indazole derivatives have been identified as multi-kinase inhibitors. One such compound, a N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea (B33335) derivative, showed inhibitory activity against c-Kit, PDGFRβ, and FLT3 with Kd values of 68.5 nM, 140 nM, and 375 nM, respectively. nih.gov Another class of inhibitors based on the 3-phenyl-1H-5-pyrazolylamine scaffold also demonstrated potent inhibition of FLT3. nih.gov

FGFR: A series of 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives were evaluated for their activity against Fibroblast Growth Factor Receptor 1 (FGFR1). One of the most potent compounds identified had an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. nih.gov

VEGFR-2: The 1H-indazole-3-amine structure in the drug Linifanib is known to bind effectively with the hinge region of tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The derivative AKE-72 also showed significant inhibition of VEGFR2. semanticscholar.org

TTK: While TTK (Monopolar Spindle 1, Mps1) is a dual-specificity kinase with both serine/threonine and tyrosine kinase activity, it is often studied in the context of tyrosine kinase inhibition strategies. nih.gov A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed as potent TTK inhibitors, with some compounds showing IC50 values of less than 10 nM. nih.govebi.ac.uk Another class, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides, also yielded potent TTK inhibitors, with one compound (CFI-400936) having an IC50 of 3.6 nM. nih.gov

Other Tyrosine Kinases: The multi-kinase inhibitor AKE-72 also displayed significant suppression of FYN, LCK, LYN, RET, and YES kinases. semanticscholar.org

| Compound Class | Target Kinase | Inhibitory Concentration | Reference |

|---|---|---|---|

| Diarylamide 3-aminoindazole (AKE-72) | Bcr-Abl (WT) | IC50 < 0.5 nM | semanticscholar.org |

| Diarylamide 3-aminoindazole (AKE-72) | Bcr-Abl (T315I) | IC50 = 9 nM | semanticscholar.org |

| 1H-Indazol-3-amine derivative (Compound 89) | Bcr-Abl (WT) | IC50 = 0.014 µM | nih.gov |

| 1H-Indazol-3-amine derivative (Compound 89) | Bcr-Abl (T315I) | IC50 = 0.45 µM | nih.gov |

| N-(4-(1-(4-chlorineindazole))phenyl) urea derivative (Compound 97) | c-Kit | Kd = 68.5 nM | nih.gov |

| N-(4-(1-(4-chlorineindazole))phenyl) urea derivative (Compound 97) | PDGFRβ | Kd = 140 nM | nih.gov |

| N-(4-(1-(4-chlorineindazole))phenyl) urea derivative (Compound 97) | FLT3 | Kd = 375 nM | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (Compound 99) | FGFR1 | IC50 = 2.9 nM | nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide | TTK | IC50 < 10 nM | nih.govebi.ac.uk |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | TTK | IC50 = 3.6 nM | nih.gov |

In addition to tyrosine kinases, derivatives of this compound have been investigated as inhibitors of serine/threonine kinases. The Pim kinases, a family of serine/threonine kinases involved in tumorigenesis, have been a key target. A hit-to-lead optimization effort starting from a 3-(pyrazin-2-yl)-1H-indazole scaffold led to the identification of a series of potent, pan-Pim inhibitors. researchgate.net Furthermore, TAK1, a serine/threonine kinase that is upregulated in multiple myeloma, has been successfully inhibited by 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an aryl substituent, such as an indazole, at the 3-position. rsc.org One lead compound inhibited TAK1 with an IC50 of 55 nM. rsc.org

The primary mechanism of action for many indazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The indazole ring is crucial for this interaction, often forming key hydrogen bonds with the "hinge region" of the kinase. nih.gov For example, in the case of a diarylamide 3-aminoindazole inhibitor (Compound 5) binding to Bcr-Abl, the indazole NH and 3-NH2 hydrogens form critical hydrogen bonds with the carboxyl group of Glu316 and the backbone of Met318, respectively. semanticscholar.org This stable binding to the hinge region is a common feature for this class of inhibitors. nih.govsemanticscholar.org

While direct competitive inhibition is common, allosteric modulation represents an alternative mechanism. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Although specific examples of allosteric modulation by this compound derivatives are not extensively detailed in the provided context, related heterocyclic structures like 3-benzazepine derivatives have been shown to act as negative allosteric modulators of NMDARs by binding to the ifenprodil (B1662929) pocket and stabilizing an inhibited state. nih.gov This highlights the potential for heterocyclic scaffolds, including indazoles, to function through allosteric mechanisms.

Anticancer and Antiproliferative Activities

The kinase inhibitory properties of this compound derivatives translate into significant anticancer and antiproliferative effects, which have been demonstrated in a wide array of human cancer cell lines.

Numerous studies have evaluated the cytotoxic effects of these derivatives against panels of human cancer cells.

A series of 1H-indazole-3-amine derivatives were tested against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells (HEK-293, IC50 = 33.2 µM). nih.gov

Another study of 3-(pyrrolopyridin-2-yl)indazole derivatives found vigorous potency against the HL60 (promyelocytic leukemia) cell line. nih.gov Compound 93 was particularly potent, with IC50 values of 8.3 nM against HL60 and 1.3 nM against HCT116 (colon cancer) cells. nih.gov These derivatives were also tested against KB (oral cancer), SMMC-7721 (hepatoma), and A549 cells. nih.gov

The potent TTK inhibitor CFI-401870, a 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide, inhibited the growth of a broad panel of human cancer cell lines, including HCT116 with a GI50 of < 0.1 µM. nih.govebi.ac.uk

A diarylamide 3-aminoindazole (AKE-72) showed remarkable anti-leukemic activity, inducing total growth inhibition of K-562 cells at 154 nM (TGI = 154 nM). semanticscholar.org

| Compound Class/Name | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Indazole derivative (6o) | K562 (Chronic Myeloid Leukemia) | IC50 = 5.15 µM | nih.gov |

| Indazole derivative (5k) | Hep-G2 (Hepatoma) | IC50 = 3.32 µM | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole (Compound 93) | HL60 (Promyelocytic Leukemia) | IC50 = 8.3 nM | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole (Compound 93) | HCT116 (Colon Cancer) | IC50 = 1.3 nM | nih.gov |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide (CFI-401870) | HCT116 (Colon Cancer) | GI50 < 0.1 µM | ebi.ac.uk |

| Diarylamide 3-aminoindazole (AKE-72) | K562 (Chronic Myeloid Leukemia) | GI50 < 10 nM | semanticscholar.org |

| Indazole derivative (2a) | MCF-7 (Breast Cancer) | IC50 = 1.15 µM | nih.gov |

| Indazole derivative (2a) | HCT116 (Colon Cancer) | IC50 = 4.89 µM | nih.gov |

| Indazole derivative (2f) | 4T1 (Breast Cancer) | IC50 = 0.23-1.15 µM (range) | nih.gov |

Beyond direct cytotoxicity, this compound derivatives modulate key cellular processes that contribute to their anticancer effects. These compounds can inhibit cell proliferation, trigger programmed cell death (apoptosis), and influence cell differentiation. semanticscholar.orggoogle.com